molecular formula C19H20F3NO3 B4765660 2-(3-methoxy-4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(3-methoxy-4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B4765660
M. Wt: 367.4 g/mol
InChI Key: CHALJKDWVIVQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxy-4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide, commonly known as MPPT, is a chemical compound that has been extensively studied in the field of scientific research. MPPT is a selective antagonist of the melanocortin-1 receptor (MC1R), which is a G protein-coupled receptor that plays a crucial role in regulating skin pigmentation.

Mechanism of Action

MPPT acts as a selective antagonist of 2-(3-methoxy-4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide by binding to the receptor and preventing the activation of downstream signaling pathways. This leads to a decrease in the production of melanin in melanocytes, which results in a reduction in skin pigmentation.
Biochemical and Physiological Effects:
MPPT has been shown to have various biochemical and physiological effects on the skin. In vitro studies have demonstrated that MPPT can inhibit the production of melanin in melanocytes by up to 70%. In vivo studies have shown that topical application of MPPT can reduce skin pigmentation in human volunteers. MPPT has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in skin disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPPT is its selective antagonism of 2-(3-methoxy-4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide, which makes it a valuable tool for studying the role of 2-(3-methoxy-4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide in skin pigmentation and related disorders. However, one of the limitations of MPPT is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of MPPT. One potential area of research is the development of more potent and selective 2-(3-methoxy-4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide antagonists that can be used as therapeutic agents for skin disorders. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of MPPT and their potential therapeutic applications in other diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of MPPT on melanin synthesis and skin pigmentation.

Scientific Research Applications

MPPT has been extensively studied in the field of scientific research due to its selective antagonism of 2-(3-methoxy-4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide. 2-(3-methoxy-4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a key regulator of melanin synthesis in melanocytes, and its dysfunction has been linked to various skin disorders, including melanoma, vitiligo, and red hair color. MPPT has been shown to inhibit the production of melanin in melanocytes, making it a potential therapeutic agent for the treatment of these skin disorders.

properties

IUPAC Name

2-(3-methoxy-4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3/c1-3-9-26-16-8-7-13(10-17(16)25-2)11-18(24)23-15-6-4-5-14(12-15)19(20,21)22/h4-8,10,12H,3,9,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHALJKDWVIVQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxy-4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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